molecular formula C18H23N3O4S B2758720 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)piperidine CAS No. 1105202-01-4

3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)piperidine

Cat. No.: B2758720
CAS No.: 1105202-01-4
M. Wt: 377.46
InChI Key: JDFRBSJKPRFXLI-UHFFFAOYSA-N
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Description

The compound “(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a complex organic molecule that contains several functional groups and rings, including a 5-Methyl-1,3,4-thiadiazol-2-yl group, a piperidin-1-yl group, and a 3,4,5-trimethoxyphenyl group .

Scientific Research Applications

Molecular Interaction Studies

One study explored the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis. This research provides insights into the antagonist's binding interactions, contributing to the understanding of receptor-ligand interactions in medicinal chemistry Shim et al., 2002.

Synthesis and Structural Analysis

Another study focused on the synthesis and structural analysis of a related compound, highlighting the importance of such compounds in developing new materials with potential applications in various fields, including materials science and pharmaceutical research Karthik et al., 2021.

Antimicrobial Activity

Research on new pyridine derivatives, including compounds with a piperidinyl moiety, has shown variable and modest antimicrobial activity. Such studies are critical for discovering new antimicrobial agents amid rising antibiotic resistance Patel et al., 2011.

Antiviral and Anticancer Potential

Further investigations have synthesized and evaluated the antiviral and anticancer potential of thiadiazole derivatives, demonstrating the relevance of similar compounds in developing new therapeutic agents Chen et al., 2010.

Material Science Applications

The study of molecular aggregation effects of thiadiazole derivatives in various solvents reveals their potential applications in material science, particularly in the design of materials with specific optical properties Matwijczuk et al., 2016.

Mechanism of Action

The mechanism of action of this compound is likely to be complex and could depend on the specific biological or chemical context in which it is used. Compounds containing the 1,3,4-thiadiazole moiety are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the specific context in which it is used. For example, 5-Methyl-1,3,4-thiadiazol-2-ol, a related compound, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the wide range of biological activities exhibited by compounds containing the 1,3,4-thiadiazole moiety, this compound could potentially be investigated for its potential therapeutic applications .

Properties

IUPAC Name

[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-11-19-20-17(26-11)12-6-5-7-21(10-12)18(22)13-8-14(23-2)16(25-4)15(9-13)24-3/h8-9,12H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFRBSJKPRFXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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